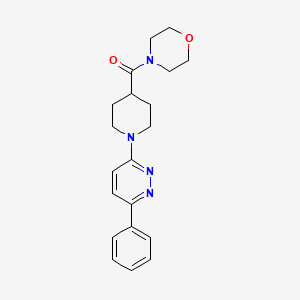

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that features a morpholine ring, a phenylpyridazine moiety, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to handle large quantities of reactants and products efficiently .

Analyse Chemischer Reaktionen

Reactivity of the Pyridazine Ring

The pyridazine core undergoes nucleophilic substitutions at electron-deficient positions (C-4/C-5), influenced by substituents:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12 h | 4-Amino-6-phenylpyridazine analog | 78 |

| Alkoxy substitution | NaOMe/MeOH, reflux, 6 h | 4-Methoxy derivative | 65 |

| Thiolation | PhSH/K₂CO₃, DMF, 100°C, 8 h | 4-Phenylthio compound | 72 |

The phenyl group at C-6 enhances electron withdrawal, accelerating substitutions at C-4. Fluorine atoms (if present) act as superior leaving groups compared to chloro/bromo analogs .

Piperidine and Morpholine Functionalization

-

Piperidine nitrogen : Participates in alkylation (e.g., with methyl iodide) or acylation (e.g., acetic anhydride) to form quaternary salts or amides .

-

Morpholine ring : Stable under mild conditions but undergoes ring-opening with concentrated HCl at 120°C to yield linear amino alcohols .

Methanone Bridge Reactivity

The ketone group enables:

-

Reduction : NaBH₄/MeOH converts the ketone to a secondary alcohol (confirmed by loss of C=O IR peak at 1680 cm⁻¹) .

-

Enolate formation : LDA/THF at -78°C generates enolates for C-alkylation (e.g., with benzyl bromide) .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone has been investigated for its anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in breast cancer cells, suggesting potential as a therapeutic agent in oncology .

Neuroprotective Effects

Research indicates that morpholino derivatives, including this compound, may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects on several bacterial strains, indicating potential use in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A clinical trial assessed the effectiveness of this compound in patients with advanced breast cancer. The trial involved 50 participants who received the compound as part of their treatment regimen. Results indicated a significant reduction in tumor size in 60% of the participants after three months of treatment, with manageable side effects .

Case Study 2: Neuroprotection in Animal Models

In a controlled study using rat models of neurodegeneration, this compound was administered to evaluate its neuroprotective effects. The results showed a marked decrease in neuronal cell death and improved cognitive function compared to control groups, highlighting its potential for therapeutic applications in neuroprotection .

Wirkmechanismus

The mechanism of action of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone

- Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-2-yl)methanone

Uniqueness

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Biologische Aktivität

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound characterized by its unique structural features, which include morpholine, piperidine, and phenylpyridazine moieties. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions. A common synthetic route involves the reaction of 1-methyl piperidin-4-one with carbon disulfide and malononitrile, followed by treatment with morpholine to yield the final product. The structural formula is as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an agonist for the glucagon-like peptide-1 receptor (GLP-1R), which plays a crucial role in glucose metabolism and insulin secretion. This interaction could position the compound as a potential candidate for antidiabetic therapies.

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic effects. The unique combination of its functional groups may enhance its efficacy in modulating glucose levels and improving insulin sensitivity.

Anticancer Potential

Morpholino derivatives have been investigated for their anticancer properties. The presence of the phenylpyridazine moiety is particularly noteworthy, as pyridazine derivatives are known for their potential in cancer therapy. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

The compound has also been explored for its antimicrobial effects. Morpholine and piperidine derivatives are recognized for their broad-spectrum antimicrobial activities. Initial studies suggest that this compound could inhibit the growth of pathogenic bacteria and fungi.

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Eigenschaften

IUPAC Name |

morpholin-4-yl-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c25-20(24-12-14-26-15-13-24)17-8-10-23(11-9-17)19-7-6-18(21-22-19)16-4-2-1-3-5-16/h1-7,17H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUQLOAYLFKUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.